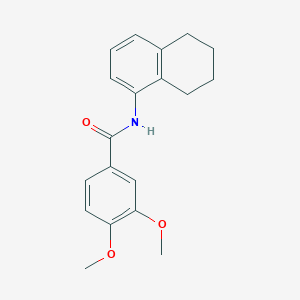![molecular formula C19H18N2O2 B5742121 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5742121.png)
5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used as an antipsychotic drug. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc laboratories in France. Clozapine has been found to be effective in treating schizophrenia, bipolar disorder, and other psychiatric disorders.
作用機序
Clozapine acts as an antagonist at several neurotransmitter receptors in the brain, including dopamine D4, serotonin 5-HT2A, and α-adrenergic receptors. It also has a high affinity for histamine H1 receptors, which may contribute to its sedative effects. The exact mechanism of action of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine is not fully understood, but it is thought to involve modulation of neurotransmitter release and signal transduction pathways.
Biochemical and physiological effects:
Clozapine has been found to have a number of biochemical and physiological effects in the body. It can cause sedation, weight gain, and metabolic changes such as increased blood glucose and cholesterol levels. It can also cause agranulocytosis, a potentially life-threatening condition characterized by a decrease in white blood cell count.
実験室実験の利点と制限
Clozapine has been used in a number of laboratory experiments to study the effects of antipsychotic drugs on the brain and behavior. Its advantages include its high affinity for certain neurotransmitter receptors and its ability to cross the blood-brain barrier. However, its limitations include its potential for toxic side effects and the need for careful monitoring of experimental animals.
将来の方向性
There are a number of potential future directions for research on 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine. One area of interest is the development of new antipsychotic drugs that have similar efficacy but fewer side effects. Another area of interest is the use of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine in combination with other drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine and its effects on neurotransmitter systems in the brain.
合成法
The synthesis of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine involves the reaction of 2-chloro-N,N-dimethyl-5-nitrobenzamide with N-methylmorpholine in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to yield 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine. This method of synthesis has been optimized over the years to improve yields and purity of the final product.
科学的研究の応用
Clozapine has been extensively studied in the field of psychiatry and has been found to be effective in treating treatment-resistant schizophrenia, reducing suicidal behavior in patients with schizophrenia, and improving cognitive function in patients with bipolar disorder. It has also been studied for its potential use in treating other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder.
特性
IUPAC Name |
benzo[b][1]benzazepin-11-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-11-13-23-14-12-20)21-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)21/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKISMYZNTZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)



![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)
![N-benzyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5742119.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5742120.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B5742123.png)